2,5-dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

説明

Chemical Structure and Properties

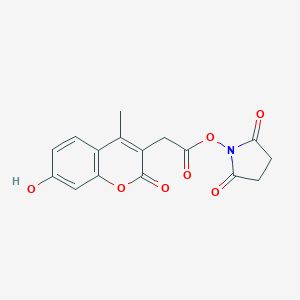

2,5-Dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate (CAS: 96735-88-5) is a coumarin derivative functionalized with a succinimide ester group. Its structure comprises a 7-hydroxy-4-methylcoumarin core linked via an acetic acid moiety to a 2,5-dioxopyrrolidin-1-yl (succinimide) ester (). Key physicochemical properties include:

| Property | Value |

|---|---|

| LogP | 0.89460 |

| PSA | 114.12000 Ų |

| Boiling Point | 558.4±60.0 °C |

| Solubility | Soluble in DMF |

| Density | 1.6±0.1 g/cm³ |

| Application | Bioconjugation, synthetic intermediate |

The compound is synthesized via esterification of 7-hydroxy-4-methylcoumarin-3-acetic acid with N-hydroxysuccinimide (NHS) in the presence of N,N-diisopropylcarbodiimide (DIC), achieving a high yield of 94% (). Its succinimide ester group facilitates reactivity toward primary amines, making it valuable for forming stable amide bonds in bioconjugation ().

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO7/c1-8-10-3-2-9(18)6-12(10)23-16(22)11(8)7-15(21)24-17-13(19)4-5-14(17)20/h2-3,6,18H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODLZKHEKKGCBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10242494 | |

| Record name | 7-Hydroxycoumarin-3-acetic acid N-hydroxysuccinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96735-88-5 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96735-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxycoumarin-3-acetic acid N-hydroxysuccinimidyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096735885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxycoumarin-3-acetic acid N-hydroxysuccinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an inert atmosphere, usually under nitrogen, and at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The chromenyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation of the chromenyl group results in quinones, while reduction leads to dihydro derivatives. Substitution reactions yield various substituted chromenyl derivatives .

科学的研究の応用

Chemistry

- Reagent in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules, particularly in the development of pharmaceutical intermediates.

-

Chemical Transformations :

- Oxidation : The chromenyl group can be oxidized to form quinones.

- Reduction : Can be reduced to produce dihydro derivatives.

- Substitution Reactions : The hydroxyl group is amenable to substitution with various functional groups.

Biology

- Enzyme Mechanisms : It is employed in studies investigating enzyme activities and mechanisms, particularly those involving oxidative stress responses.

- Biological Assays : This compound acts as a probe in biological assays to evaluate cellular responses and interactions with biomolecules.

- Cellular Effects : Similar compounds have demonstrated the ability to influence cell signaling pathways and gene expression, suggesting potential applications in cancer research and regenerative medicine.

Medicine

-

Therapeutic Properties :

- Investigated for anti-inflammatory effects.

- Potential antioxidant activities that could benefit conditions related to oxidative stress.

- Drug Development : The unique structure allows for exploration in drug design, particularly targeting diseases where oxidative stress plays a critical role.

Industry

- Material Development : Utilized in creating new materials with specific properties tailored for industrial applications.

- Pharmaceutical Intermediates : Acts as an intermediate in the synthesis of various pharmaceutical compounds, enhancing efficiency in drug manufacturing processes.

Case Study 1: Antimicrobial Activity

Research has indicated that compounds similar to 2,5-dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate exhibit antimicrobial properties. A study demonstrated its efficacy against specific bacterial strains, suggesting potential for development as a novel antimicrobial agent.

Case Study 2: Enzyme Interaction Studies

A series of experiments focused on the interaction of this compound with various enzymes revealed significant insights into its mechanism of action at the molecular level. The binding affinity and inhibition kinetics were characterized using spectroscopic methods, providing valuable data for future therapeutic applications.

作用機序

The mechanism of action of 2,5-dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets. The chromenyl group can interact with enzymes and proteins, modulating their activity. The compound may also participate in redox reactions, contributing to its antioxidant properties .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs: Succinimide Esters

RL-4340 Mal-PhAc-NHS (CAS 91574-33-3)

- Structure : Contains a maleimide group linked to phenylacetate via a succinimide ester.

- Comparison : Unlike the target compound, RL-4340 is designed for thiol-selective conjugation (maleimide reactivity vs. amine-reactive NHS ester). Both share high reactivity in bioconjugation but differ in target functional groups ().

- Applications : RL-4340 is used for protein labeling, while the coumarin-based NHS ester may enable fluorescent labeling ().

2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetate Succinimide Ester Structure: Features a phenylpyrrolidinone moiety instead of coumarin. Comparison: Both compounds utilize the succinimide ester for activation. The phenylpyrrolidinone derivative demonstrated cognitive-enhancing effects in rats (), whereas the coumarin analog’s bioactivity remains unexplored in the provided evidence.

Coumarin Derivatives

Methyl 2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate (CAS 156006-08-5)

- Structure : Replaces the succinimide ester with a methyl ester.

- Comparison : The methyl ester is less reactive toward nucleophiles, making it a stable precursor rather than a conjugation reagent. The succinimide ester’s higher reactivity (LogP 0.89 vs. methyl ester’s likely higher lipophilicity) enhances utility in synthetic chemistry ().

Natural Coumarins (e.g., (–)-Actinophyllic Acid) Structure: Complex polycyclic coumarin derivatives with multiple stereocenters. Comparison: The target compound lacks the intricate alkaloid skeleton of (–)-actinophyllic acid, which inhibits carboxylase U (CPU) (). However, its simplicity enables scalable synthesis and modular applications ().

Pyrrolidinone-Containing Compounds

(R)-Dimethyl 2-(1-Benzyl-2-oxopyrrolidin-3-yl)-2-(1H-inden-2-yl)malonate Structure: A pyrrolidinone intermediate with indenyl and benzyl groups. Comparison: The pyrrolidinone ring in this compound serves as a chiral building block for natural product synthesis (), whereas in the target compound, the pyrrolidinone is part of the succinimide leaving group.

Antioxidant Selenium Derivatives

α-Methyl-4-(3-Oxo-2H-1,2-benzoisoselenazol-2-yl)benzeneacetic Acid Structure: Selenium-containing benzoisoselenazole core. Comparison: This compound inhibits LDL oxidation via glutathione peroxidase (GPx)-like activity (). The target coumarin derivative’s bioactivity is uncharacterized, but coumarins are known for antioxidant and fluorescence properties ().

生物活性

2,5-Dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, with the molecular formula C16H13NO7, is an organic compound recognized for its potential biological activities. This compound features a unique structural combination of a pyrrolidinyl and a chromenyl group, which contributes to its diverse reactivity and applications in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Weight | 331.28 g/mol |

| CAS Number | 96735-88-5 |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for combating oxidative stress in biological systems. This activity is primarily due to the chromenyl moiety that can scavenge free radicals.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. Its ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases.

- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's disease. For instance, certain derivatives demonstrated IC50 values lower than standard drugs like donepezil, indicating potent enzyme inhibition.

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of 2,5-dioxopyrrolidin derivatives in models of neurotoxicity induced by amyloid-beta (Aβ). The results showed significant improvements in cognitive functions and reductions in Aβ aggregation when treated with these compounds.

- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in neuronal cell lines, suggesting its potential use as an antioxidant agent.

- Inflammation Modulation : In a model of acute inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), highlighting its role in anti-inflammatory therapies.

Comparative Analysis

To further understand the efficacy of 2,5-dioxopyrrolidin derivatives compared to other compounds, a comparative analysis was conducted:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| 2,5-Dioxopyrrolidin derivative A | 3.08 ± 0.29 | BuChE Inhibition |

| Donepezil | 6.21 ± 0.52 | BuChE Inhibition |

| Compound B | 4.61 ± 0.21 | Neuroprotection |

| Compound C | 5.51 ± 0.29 | Antioxidant Activity |

Q & A

Q. What synthetic methodologies are recommended for preparing 2,5-dioxopyrrolidin-1-yl esters, and how can their purity be validated?

Answer:

- Synthesis: Use active ester chemistry, where the dioxopyrrolidinyl group acts as a leaving group to facilitate coupling reactions. For example, coupling 7-hydroxy-4-methyl-2-oxocoumarin derivatives with activated esters (e.g., using carbodiimide coupling agents like EDC or DCC) under anhydrous conditions .

- Validation: Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and characterize using H-NMR (e.g., δ ~2.8–3.2 ppm for pyrrolidinyl protons) and C-NMR (carbonyl signals at ~170–175 ppm) .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

Answer:

- Method: Perform accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (coumarin chromophore absorbance at ~320 nm) and LC-MS to identify breakdown products .

- Key Metrics: Track half-life () and degradation kinetics (zero- or first-order models) under each condition .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Answer:

- In Vitro/In Vivo Bridging:

- Pharmacokinetic Profiling: Measure plasma stability (e.g., esterase susceptibility via LC-MS/MS) and tissue distribution using radiolabeled analogs.

- Metabolite Identification: Use hepatocyte incubations or microsomal assays to identify active/inactive metabolites that may explain discrepancies .

- Statistical Design: Apply multivariate analysis to account for variables like dosing regimen, species-specific metabolism, and bioavailability .

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity of the dioxopyrrolidinyl group in nucleophilic substitutions?

Answer:

- DFT Studies: Optimize the molecular geometry at the B3LYP/6-31G(d) level to calculate activation energies for nucleophilic attack at the ester carbonyl. Compare with experimental kinetics (e.g., reaction rates with amines or thiols) .

- Docking Simulations: Model interactions with biological targets (e.g., enzymes) to assess steric/electronic effects of the coumarin moiety on binding affinity .

Q. What analytical techniques are critical for distinguishing between polymorphic forms of this compound, and how do they impact bioactivity?

Answer:

- Techniques:

- PXRD: Identify distinct diffraction patterns for polymorphs.

- DSC/TGA: Measure melting points and thermal decomposition profiles.

- Raman Spectroscopy: Detect lattice vibrations unique to each form .

- Bioactivity Impact: Compare solubility and dissolution rates (e.g., USP apparatus II) to correlate polymorph stability with in vivo performance .

Methodological Considerations

Q. How should researchers design a study to evaluate the environmental fate of this compound in aquatic systems?

Answer:

- Experimental Framework:

- Abiotic Studies: Assess hydrolysis kinetics in water (pH 5–9) and photodegradation under UV light.

- Biotic Studies: Use OECD 301D respirometry to measure biodegradation in activated sludge.

- Analytics: Quantify parent compound and metabolites via LC-HRMS and estimate log (octanol-water partition coefficient) .

Q. What protocols ensure reproducibility in synthesizing and testing analogs of this compound for structure-activity relationship (SAR) studies?

Answer:

- Synthesis Protocol:

- SAR Testing:

- Use high-throughput screening (HTS) with orthogonal assays (e.g., fluorescence-based enzyme inhibition and cell viability assays) to minimize false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。